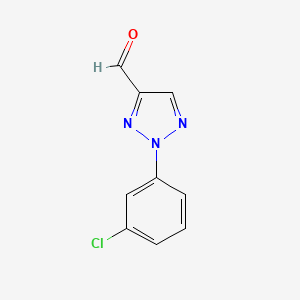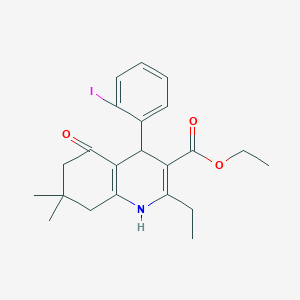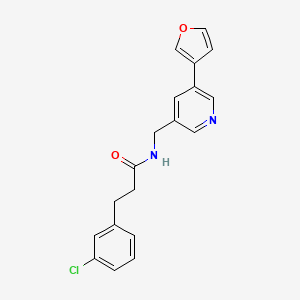
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide, also known as CMPD22, is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is not fully understood, but it has been suggested that it works by inhibiting various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. In inflammation research, this compound has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the field of research. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide in lab experiments is its small size and ease of synthesis, which allows for easy modification and optimization of its structure. However, one of the limitations of using this compound is its relatively low potency and selectivity, which may require higher concentrations and longer exposure times to achieve desired effects.
Direcciones Futuras
There are several future directions for research involving 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide. One direction is to further investigate its therapeutic potential in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize its structure to improve its potency and selectivity. Additionally, research could focus on developing novel drug delivery systems to enhance the bioavailability and efficacy of this compound.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide involves a multi-step process that starts with the reaction of 3-chlorobenzaldehyde with furan-3-carboxaldehyde to form a Schiff base. The Schiff base is then reacted with 3-aminopyridine to form the desired product, this compound. The purity and yield of this compound can be improved through various purification techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been shown to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-18-3-1-2-14(9-18)4-5-19(23)22-11-15-8-17(12-21-10-15)16-6-7-24-13-16/h1-3,6-10,12-13H,4-5,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKDSSXCRNEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2947498.png)
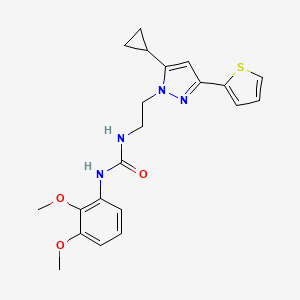

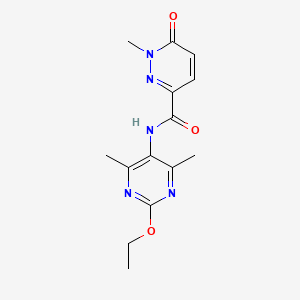
![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)
![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)
![Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate](/img/structure/B2947508.png)

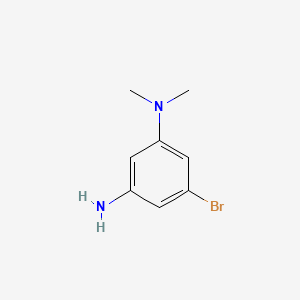
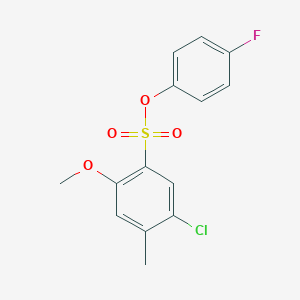
![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2947515.png)

